molecular formula C9H11ClN2S B1428986 4-(6-Chloropyridin-2-yl)thiomorpholine CAS No. 1344205-99-7

4-(6-Chloropyridin-2-yl)thiomorpholine

Cat. No.: B1428986
CAS No.: 1344205-99-7
M. Wt: 214.72 g/mol
InChI Key: SHCZTHSARDHDQG-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)thiomorpholine is a chemical compound with the molecular formula C9H11ClN2S and a molecular weight of 214.72 g/mol . It is characterized by the presence of a chloropyridine ring attached to a thiomorpholine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)thiomorpholine typically involves the reaction of 6-chloropyridine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloropyridin-2-yl)thiomorpholine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromopyridin-2-yl)thiomorpholine
  • 4-(6-Fluoropyridin-2-yl)thiomorpholine
  • 4-(6-Methylpyridin-2-yl)thiomorpholine

Uniqueness

4-(6-Chloropyridin-2-yl)thiomorpholine is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This compound’s specific electronic and steric properties make it distinct from its analogs with different substituents on the pyridine ring .

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZTHSARDHDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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